N'-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted at position 4 with a 4-methoxyphenyl group and a methylene bridge. This methylene group connects to an ethanediamide linker, which is further attached to a 1,2-oxazol-3-yl heterocycle. Its design likely aims to balance solubility and target binding through strategic functional group placement .
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-14-4-2-13(3-5-14)18(7-10-25-11-8-18)12-19-16(22)17(23)20-15-6-9-26-21-15/h2-6,9H,7-8,10-12H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBBILLZOJFYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N'-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes an oxane ring, a methoxyphenyl group, and an oxazole moiety. The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, which may include enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in regulating metabolic pathways.
- Receptor Modulation : It may also interact with certain receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
The compound has shown promise in various biological assays, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit antiproliferative effects against cancer cell lines. For instance, compounds with methoxyphenyl groups have been linked to improved anticancer properties through mechanisms such as tubulin polymerization inhibition .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The introduction of specific functional groups can enhance these effects, making them potential candidates for treating infections .
Case Studies
- Anticancer Evaluation :
-
Antimicrobial Screening :
- Another study focused on the synthesis of 1,2,4-triazole derivatives, which share structural similarities with the target compound. These derivatives exhibited notable antibacterial activity against various pathogens, indicating that modifications in the oxazole moiety could yield compounds with enhanced antimicrobial properties .
Data Table
The following table summarizes key properties and activities associated with this compound and related compounds:
| Property/Activity | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 317.39 g/mol |
| Anticancer Activity | Inhibitory effects on melanoma and prostate cancer cell lines |
| Antimicrobial Activity | Effective against various bacterial strains; potential for antifungal use |
| Mechanism of Action | Enzyme inhibition and receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the oxazole ring, linker regions, and substituents. Below is a detailed analysis of key comparisons:
Oxazole Derivatives with Modified Substituents
- 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1): This Schiff base ligand () shares the 1,2-oxazol-3-yl group but replaces the ethanediamide linker with a sulfonamide and introduces a hydroxybenzylidene moiety. However, the methyl group at position 5 of the oxazole may sterically hinder interactions in biological targets .
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide :
This analog () retains the oxazole core but replaces the ethanediamide with a carboxamide and adds a methoxymethyl group. The shorter linker reduces conformational flexibility, which could limit binding to extended protein pockets. The methoxymethyl group may enhance metabolic stability compared to the methoxyphenyl group in the target compound .
Heterocyclic Core Modifications
- N'-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide (CAS 2380193-97-3): This analog () replaces the oxane ring with a thian (sulfur-containing) ring and introduces a morpholine substituent. The morpholine group adds a basic nitrogen, which could alter pharmacokinetic properties such as tissue distribution .
Linker and Substituent Variations
- 1-[(1,2-Oxazol-3-yl)methyl]piperazine: This compound () substitutes the ethanediamide linker with a piperazine ring. The piperazine introduces two basic nitrogens, significantly altering electronic properties and solubility.
Structural and Functional Data Table
*Estimated based on structural components.
Research Implications and Hypotheses
- Ethanediamide vs. Sulfonamide Linkers : The ethanediamide in the target compound may offer greater conformational flexibility than sulfonamide linkers, enabling adaptation to diverse binding sites. However, sulfonamides (e.g., L1) provide stronger hydrogen-bonding interactions .
- Oxane vs. Thian Cores : The oxygen in oxane likely engages in polar interactions absent in thian analogs, which prioritize hydrophobic environments. This distinction could guide applications in targeting enzymes versus membranes .
- Methoxyphenyl vs. Methoxymethyl Groups : The methoxyphenyl group’s aromaticity supports π-π stacking in protein binding, whereas methoxymethyl groups may reduce steric bulk and improve solubility .
Preparation Methods
Prins Cyclization
A scalable route to the oxane ring involves Prins cyclization , where homoallylic alcohols react with aldehydes under acidic conditions.
Procedure:
-
Starting Material: 4-Methoxyphenylacetic acid is reduced to 2-(4-methoxyphenyl)ethanol using LiAlH₄ in THF.
-
Cyclization: React with paraformaldehyde in concentrated H₂SO₄ at 0–5°C for 4 h.
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Isolation: Neutralize with NaHCO₃, extract with DCM, and purify via column chromatography (hexane:EtOAc, 7:3).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Characterization | NMR (CDCl₃): δ 3.80 (s, 3H, OCH₃), 4.15–4.25 (m, 2H, OCH₂), 6.90–7.40 (m, 4H, Ar-H) |
Oxidation to Aldehyde
The secondary alcohol is oxidized to the aldehyde using Swern oxidation to avoid over-oxidation to carboxylic acid.
Procedure:
-
Reagents: Oxalyl chloride (1.2 eq), DMSO (2.5 eq), triethylamine (5 eq).
-
Conditions: –78°C in DCM, stir for 2 h.
-
Workup: Quench with H₂O, extract with EtOAc, dry over MgSO₄.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch) |
Synthesis of 1,2-Oxazol-3-amine
Cyclocondensation of Nitriles
1,2-Oxazoles are synthesized via cyclocondensation of nitriles with hydroxylamine.
Procedure:
-
Starting Material: Propiolonitrile (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Conditions: Reflux at 80°C for 6 h.
-
Isolation: Cool to 0°C, filter, and recrystallize from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72% |
| NMR | δ 162.1 (C=N), 148.3 (C-O) |
Assembly of Ethanediamide Backbone
Reductive Amination
The aldehyde intermediate reacts with ethylenediamine under reductive amination conditions.
Procedure:
-
Reagents: 4-(4-Methoxyphenyl)oxane-4-carbaldehyde (1 eq), ethylenediamine (1.5 eq), NaBH₃CN (1.2 eq).
-
Conditions: MeOH, rt, 12 h.
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Purification: Column chromatography (DCM:MeOH, 9:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65% |
| HR-MS | [M+H]⁺ m/z calc. 355.18, found 355.17 |
Amide Coupling with Oxazole Amine
The primary amine is acylated with oxazole-3-carboxylic acid using EDC/HOBt coupling.
Procedure:
-
Reagents: Ethanediamine intermediate (1 eq), oxazole-3-carboxylic acid (1.2 eq), EDC (1.5 eq), HOBt (0.5 eq).
-
Conditions: DMF, 0°C → rt, 24 h.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 58% |
| Melting Point | 189–191°C |
Alternative Pathways
Mitsunobu Reaction for Ether Formation
An alternative route forms the methylene bridge via Mitsunobu reaction between the oxane alcohol and a bromoacetamide derivative.
Procedure:
-
Reagents: 4-(4-Methoxyphenyl)oxane-4-methanol (1 eq), N-(1,2-oxazol-3-yl)bromoacetamide (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq).
-
Conditions: THF, 0°C → rt, 12 h.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 54% |
| NMR | δ 4.40 (s, 2H, CH₂N) |
Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis employs Wang resin-bound oxazole amines.
Procedure:
-
Resin Functionalization: Load oxazole-3-amine onto Wang resin via Fmoc chemistry.
-
Acylation: Treat with Fmoc-ethylenediamine, deprotect, and couple with oxane-aldehyde.
-
Cleavage: TFA/DCM (1:9) for 2 h.
Key Data:
| Parameter | Value |
|---|---|
| Purity (HPLC) | 92% |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves coupling 4-(4-methoxyphenyl)oxane-4-carbaldehyde with N-(1,2-oxazol-3-yl)ethanediamide via reductive amination. Use oxalyl chloride in anhydrous dichloromethane with triethylamine as a base to form the amide backbone. Optimize by controlling temperature (0–5°C for exothermic steps) and using HPLC with C18 columns to monitor intermediate purity (≥95%) .
- Key Considerations : Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to avoid byproducts from competing nucleophilic reactions .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology :
- X-ray crystallography : Use SHELX-2018 for single-crystal structure determination. Refine data with SHELXL, applying the Hirshfeld rigid-bond test to validate bond distances and angles .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹³C NMR (distinct signals for oxan-4-yl methyl at ~δ 70 ppm and oxazol-3-yl carbons at δ 140–150 ppm) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against E. coli (ATCC 25922) and C. albicans (ATCC 90028). Prepare stock solutions in DMSO (≤1% v/v) and assess minimum inhibitory concentrations (MICs) over 24–48 hours. Compare results to structurally similar compounds (e.g., N'-[1-(dimethylsulfamoyl)piperidin-4-yl]methyl analogs) to identify activity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying MICs across studies)?
- Methodology :
- Purity Verification : Re-analyze compound batches via HPLC-MS (electrospray ionization) to rule out degradation products or stereoisomeric impurities.
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 PBS buffer, 37°C) and include positive controls (e.g., ciprofloxacin for bacteria). Cross-validate using alternative methods like time-kill kinetics .
Q. What computational and experimental strategies are effective for studying its mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli dihydrofolate reductase). Validate poses with molecular dynamics (GROMACS, 50 ns simulations).
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins on CM5 chips to measure binding kinetics (ka/kd). A response >50 RU indicates significant interaction .
Q. How can structural modifications enhance its pharmacokinetic properties without compromising activity?
- Methodology :
- SAR Analysis : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to improve metabolic stability. Assess logP via shake-flask assays and correlate with in vitro microsomal clearance rates.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the oxazole ring for controlled release. Monitor plasma stability using LC-MS/MS .
Q. What crystallographic techniques are recommended to resolve ambiguities in its solid-state conformation?
- Methodology :
- Twinned Data Refinement : For crystals with pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands. Validate with Rint < 0.05 and a Flack parameter near 0.
- Hirshfeld Surface Analysis : Map close contacts (e.g., C-H···O) using CrystalExplorer to identify stabilization forces influencing conformation .
Q. How can researchers address low yields in scale-up synthesis?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors for the reductive amination step (residence time: 30 min, 50°C). This reduces side reactions and improves reproducibility.
- DoE Optimization : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Aim for a Pareto-optimal yield >75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
